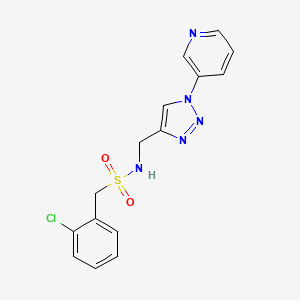

1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O2S/c16-15-6-2-1-4-12(15)11-24(22,23)18-8-13-10-21(20-19-13)14-5-3-7-17-9-14/h1-7,9-10,18H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROCDNJHSBUTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12ClN5O2S

- Molecular Weight : 317.78 g/mol

This compound features a triazole ring , which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The methanesulfonamide moiety is associated with the inhibition of several enzymes, including carbonic anhydrase and urease. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on these enzymes, which are crucial in various physiological processes.

- Antiproliferative Effects : Research indicates that the compound may exhibit antiproliferative activity against various cancer cell lines. The presence of the triazole ring enhances its ability to interfere with cellular proliferation pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against Salmonella typhi and Bacillus subtilis, similar to other sulfonamide derivatives.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Antiproliferative Activity :

- Enzyme Inhibition Studies :

- Antimicrobial Screening :

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects, physicochemical properties, and synthetic routes:

Structural and Functional Insights:

Core Heterocycles :

- The target compound’s 1,2,3-triazole (vs. pyrazole in ) offers distinct regioselectivity in binding interactions. Triazoles, often synthesized via Cu-catalyzed click chemistry (), provide metabolic stability compared to pyrazoles .

- The pyridin-3-yl group (target compound) may enhance metal coordination or polar interactions compared to pyridinesulfonamide () or pyrazolo-pyrimidine ().

Substituent Effects: Chlorophenyl Groups: The 2-chlorophenyl substitution (target) may induce steric hindrance distinct from 4-chlorophenyl () or 3-chlorophenoxy (), altering target selectivity. Sulfonamide Positioning: Methanesulfonamide (target) vs. pyridinesulfonamide () affects acidity (pKa) and solubility.

Synthetic Routes: The target’s triazole likely forms via Cu(I)-catalyzed azide-alkyne cycloaddition (), a regioselective method yielding 1,4-disubstituted triazoles. This contrasts with Mitsunobu reactions () or Suzuki couplings () used in analogs.

Physicochemical Properties :

- Melting points of analogs (175–182°C) suggest moderate thermal stability, likely shared by the target compound.

- IR spectra () confirm sulfonamide S=O stretches (~1170 cm⁻¹) and carbonyl peaks (1727 cm⁻¹), which the target compound would similarly exhibit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.